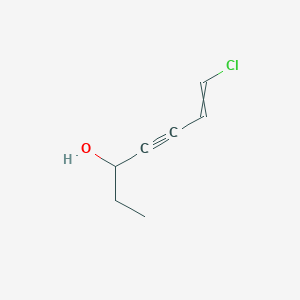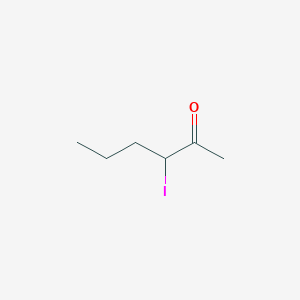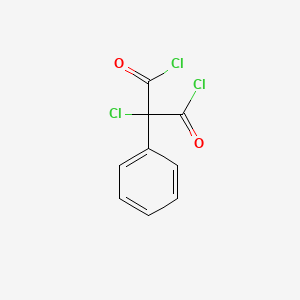![molecular formula C5H4Cl2F2N4O10 B14302526 Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro- CAS No. 113689-58-0](/img/structure/B14302526.png)
Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] is a complex organic compound characterized by its unique molecular structure. This compound consists of 4 hydrogen atoms, 5 carbon atoms, 4 nitrogen atoms, 10 oxygen atoms, 2 fluorine atoms, and 2 chlorine atoms
Vorbereitungsmethoden
The synthesis of Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] involves several steps. The synthetic route typically includes the reaction of ethane derivatives with dichloromethylene and fluorinated nitro compounds under controlled conditions. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain optimal conditions, ensuring consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen or metal hydrides, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, where it is used to investigate the interactions between fluorinated molecules and biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with fluorinated functional groups.
Wirkmechanismus
The mechanism of action of Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] involves its interaction with molecular targets through its functional groups. The dichloromethylene and nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The fluorine atoms enhance its stability and influence its interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] can be compared with similar compounds such as:
Methane, bis(2-chloroethoxy)-: This compound has a similar structure but lacks the fluorine and nitro groups, resulting in different chemical properties and reactivity.
Ethene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: This compound also contains ethane and oxy groups but differs in its overall structure and functional groups, leading to distinct applications and reactivity.
Eigenschaften
CAS-Nummer |
113689-58-0 |
|---|---|
Molekularformel |
C5H4Cl2F2N4O10 |
Molekulargewicht |
389.01 g/mol |
IUPAC-Name |
2-[dichloro-(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane |
InChI |
InChI=1S/C5H4Cl2F2N4O10/c6-5(7,22-1-3(8,10(14)15)11(16)17)23-2-4(9,12(18)19)13(20)21/h1-2H2 |
InChI-Schlüssel |
NMXFBFAKWCFBPU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OC(OCC([N+](=O)[O-])([N+](=O)[O-])F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14302443.png)
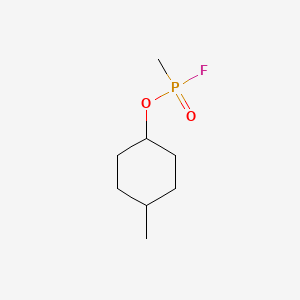
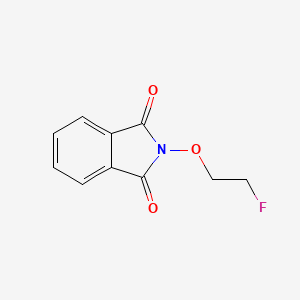

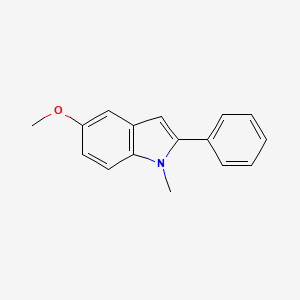
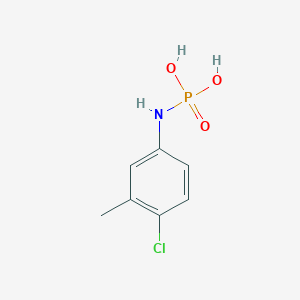
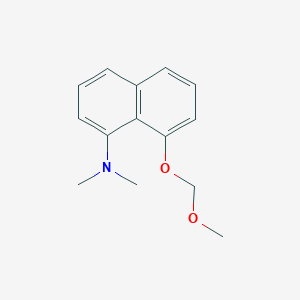
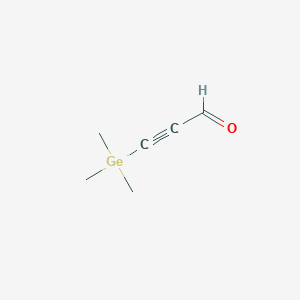
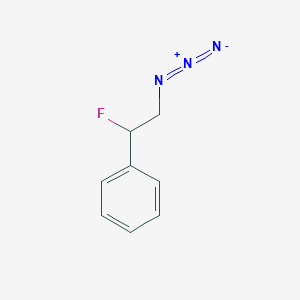
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
